molecular formula C15H11BrN4 B2917987 4-Bromobenzaldehyde 4-quinazolinylhydrazone CAS No. 129177-05-5

4-Bromobenzaldehyde 4-quinazolinylhydrazone

Cat. No.: B2917987
CAS No.: 129177-05-5
M. Wt: 327.185
InChI Key: RWQHDFJGYKJBEM-DJKKODMXSA-N
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Description

4-Bromobenzaldehyde 4-quinazolinylhydrazone is a Schiff base derivative synthesized via the condensation of 4-bromobenzaldehyde with 4-quinazolinylhydrazine. This compound belongs to a class of hydrazones characterized by their azomethine (-NH-N=CH-) linkage, which confers unique chemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4/c16-12-7-5-11(6-8-12)9-19-20-15-13-3-1-2-4-14(13)17-10-18-15/h1-10H,(H,17,18,20)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQHDFJGYKJBEM-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzaldehyde 4-quinazolinylhydrazone typically involves the condensation reaction between 4-bromobenzaldehyde and 4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzaldehyde 4-quinazolinylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinylhydrazone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed:

    Oxidation: Quinazolinylhydrazone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzaldehyde derivatives.

Scientific Research Applications

4-Bromobenzaldehyde 4-quinazolinylhydrazone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde 4-quinazolinylhydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The bromine atom enhances the compound’s reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl, NO₂): Enhance reactivity in nucleophilic additions due to increased electrophilicity of the aldehyde group, leading to higher yields compared to electron-donating groups (e.g., -OCH₃) .
  • Biological Activity : Bromo and nitro derivatives exhibit superior antimicrobial and cytotoxic activities, likely due to enhanced membrane permeability and target binding .

Comparison of Yields in Multicomponent Reactions

4-Bromobenzaldehyde demonstrates higher synthetic versatility:

  • Knoevenagel Condensation: 70% yield with malononitrile, outperforming ethyl cyanoacetate (65%) and cyanoacetamide (60%) .
  • Suzuki Coupling : Used to synthesize biaryl aldehydes (e.g., aldehyde 12) in 85% yield via Pd-catalyzed cross-coupling .

Catalytic Efficiency

In Lewis acid-catalyzed reactions, bromo-substituted aldehydes show faster reaction times compared to chloro or methoxy analogs due to the strong electron-withdrawing effect of -Br, which accelerates imine formation .

Antimicrobial Activity

  • 4-Bromobenzaldehyde Derivatives : Exhibit zones of inhibition up to 25 mm against Gram-positive bacteria, surpassing chloro (18 mm) and methoxy (12 mm) analogs .
  • Mechanism : Disruption of bacterial cell membrane integrity and inhibition of efflux pumps .

Antiviral and Antitoxin Activity

The semicarbazone derivative (EGA), structurally related to hydrazones, inhibits endosomal trafficking of pH-dependent toxins (e.g., anthrax toxin) and viruses by obstructing early-to-late endosome maturation .

Physicochemical Properties

Fluorescence Properties

Cyclohexane derivatives synthesized from 4-bromobenzaldehyde exhibit strong fluorescence (λ = 320–450 nm), outperforming chloro analogs in quantum yield (Φ = 0.42 vs. 0.35) .

Isomer Ratios

The E isomer predominates in bromo derivatives (92–99%) due to reduced steric hindrance compared to bulkier substituents like -NO₂ .

Biological Activity

4-Bromobenzaldehyde 4-quinazolinylhydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H8_{8}BrN3_{3}O
  • Molecular Weight : 292.1 g/mol
  • CAS Number : 1122-91-4

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The hydrazone functional group allows for the formation of stable complexes with metal ions, which can modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : Demonstrates the ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast and colon cancer cell lines.

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast cancer)15.2
HT-29 (Colon cancer)12.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on apoptosis in cancer cells. Results indicated that the compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Antimicrobial Studies : Research conducted by Smith et al. demonstrated that the hydrazone derivative exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Oxidative Stress Mitigation : A recent investigation highlighted the antioxidant properties of this compound, showing that it significantly reduced oxidative stress markers in vitro, which may have implications for neuroprotective applications.

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